PP-1cγ Wild-Type Inhibitory Potency: Clavosine B Is 18–26-fold Less Potent Than Calyculin A and Clavosine A
Clavosine B inhibits recombinant human PP-1cγ with an IC50 of 13 ± 0.58 nM, which is approximately 18-fold less potent than Clavosine A (IC50 = 0.5 ± 0.1 nM) and approximately 19-fold less potent than Calyculin A (IC50 = 0.7 ± 0.28 nM) when measured in the same phosphorylase a phosphatase assay [1]. This substantial potency differential is attributed to the C-2/C-3 E geometry of Clavosine B, which confers a >25-fold increase in IC50 relative to the Z geometry of Clavosine A [1].
| Evidence Dimension | PP-1cγ wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Clavosine B: IC50 = 13 ± 0.58 nM |
| Comparator Or Baseline | Calyculin A: IC50 = 0.7 ± 0.28 nM; Clavosine A: IC50 = 0.5 ± 0.1 nM |
| Quantified Difference | Clavosine B is 18-fold less potent than Clavosine A and 19-fold less potent than Calyculin A against PP-1cγ |
| Conditions | Recombinant human PP-1cγ; 10 μM [32P]phosphorylase a as substrate; 3–5 independent experiments with full range of inhibitor concentrations |
Why This Matters
This 18–19-fold potency differential means Clavosine B is not a direct potency-equivalent substitute for Calyculin A or Clavosine A in PP-1cγ inhibition experiments, and it provides a built-in selectivity window for probing PP-2A–dependent pathways.
- [1] McCready, T. L.; Islam, B. F.; Schmitz, F. J.; Luu, H. A.; Dawson, J. F.; Holmes, C. F. B. Inhibition of Protein Phosphatase-1 by Clavosines A and B: Novel Members of the Calyculin Family of Toxins. J. Biol. Chem. 2000, 275 (6), 4192–4198. View Source
